1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane
Description
Properties
IUPAC Name |
azepan-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-16-14-17(2)19(18(3)15-16)27(25,26)23-12-10-22(11-13-23)20(24)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPZYJXWJIPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Mesitylsulfonyl)piperazine
The introduction of the mesitylsulfonyl group to piperazine is a pivotal step. A modified protocol derived from sulfonamide synthesis involves reacting piperazine with mesitylenesulfonyl chloride in the presence of a base such as triethylamine. Optimal conditions reported in analogous syntheses use dichloromethane (DCM) as the solvent at 0–5°C, achieving yields of 78–85%. Excess sulfonyl chloride (1.2 equivalents) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.
Table 1: Sulfonylation Conditions for Piperazine Derivatives
Azepane-1-carbonyl Chloride Preparation
The azepane moiety is functionalized as its carbonyl chloride to enable coupling with the piperazine intermediate. Phosgene or thionyl chloride are standard reagents for converting azepane-1-carboxylic acid to the corresponding acyl chloride. However, recent patents highlight the superiority of oxalyl chloride with catalytic dimethylformamide (DMF) in tetrahydrofuran (THF), achieving 90–94% conversion at −10°C. This method minimizes epimerization and reduces byproduct formation compared to traditional approaches.
Coupling Strategies for Carbamate Formation
The final assembly of this compound hinges on forming the carbamate bond between 4-(mesitylsulfonyl)piperazine and azepane-1-carbonyl chloride. Two principal methods dominate literature:
Schotten-Baumann Reaction
A classical approach involves the Schotten-Baumann reaction, where the piperazine derivative is reacted with the acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. While this method is straightforward, competing hydrolysis of the acyl chloride often limits yields to 50–60%.
Catalytic Coupling with HOBt/EDCl
Modern protocols favor 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDCl) as coupling agents in anhydrous DCM or THF. This system activates the carbonyl chloride in situ, enabling efficient amide bond formation. Trials under nitrogen atmosphere at 25°C report yields up to 88% with minimal racemization.
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Schotten-Baumann | NaOH, H₂O/DCM | DCM | 50–60 | 92–95 | |
| HOBt/EDCl | HOBt, EDCl | THF | 82–88 | 97–99 |
Optimization Challenges and Solutions
Steric Hindrance Mitigation
The mesitylsulfonyl group’s bulk necessitates prolonged reaction times for complete coupling. Kinetic studies indicate that increasing reaction temperature to 40°C reduces the coupling time from 24 hours to 8 hours without compromising yield. However, temperatures above 50°C risk decomposition of the acyl chloride.
Purification Techniques
Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) effectively isolates the target compound. Alternatively, recrystallization from ethanol/water (7:3) yields crystalline product with >99% purity, as confirmed by HPLC.
Spectroscopic Characterization and Validation
Successful synthesis is validated via:
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¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 2H, mesityl aromatic), 3.65–3.58 (m, 4H, piperazine), 3.40–3.32 (m, 2H, azepane), 2.86 (s, 6H, mesityl methyl).
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FT-IR : 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
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HRMS : m/z calculated for C₂₀H₃₁N₃O₃S [M+H]⁺: 394.2162; found: 394.2159.
Industrial-Scale Considerations
Patent CN103275010A emphasizes solvent selection and catalyst recycling for cost-effective production . Replacing traditional solvents like DCM with cyclopentyl methyl ether (CPME) improves sustainability, while immobilized HOBt on polystyrene resin allows reagent reuse across multiple batches.
Chemical Reactions Analysis
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the mesitylsulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Azepane Moieties
The following compounds share core structural elements (piperazine, azepane, and sulfonyl/carbonyl linkages) but differ in substituents:
Electronegativity and Steric Effects
- Mesitylsulfonyl Group : The bulky 2,4,6-trimethylbenzenesulfonyl group in the target compound likely enhances receptor binding through hydrophobic interactions while limiting metabolic degradation due to steric hindrance .
- Fluorophenyl Substituents : In [4-(2-fluorophenyl)-1-piperazinyl] analogs (e.g., ), the fluorine atom increases electronegativity, improving binding affinity in some cases. However, smaller substituents may reduce potency compared to bulkier groups like mesitylsulfonyl .
SAR Insights from Chalcone Derivatives
Although chalcones () are structurally distinct, SAR trends are instructive:
- Non-piperazine chalcones with electron-withdrawing substituents (e.g., bromine, fluorine) at para positions exhibit lower IC50 values (higher potency). For example, 2j (IC50 = 4.7 μM) has bromine (ring A) and fluorine (ring B), whereas methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 μM) are less potent .
- This suggests that the mesitylsulfonyl group in the target compound, with its strong electron-withdrawing properties, may confer higher activity compared to methoxy or unsubstituted analogs.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane is a derivative of azepane, a seven-membered saturated heterocyclic compound. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a mesitylsulfonyl group attached to a piperazine moiety, which is further linked to an azepane ring. The mesitylsulfonyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Where , , , , and are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.
This compound has been studied primarily for its inhibitory effects on various protein kinases, particularly Protein Kinase B (PKB) and Protein Kinase A (PKA). These kinases play crucial roles in cell signaling pathways related to growth, survival, and metabolism.
Inhibition Studies
Research indicates that derivatives of azepane exhibit significant inhibitory activity against PKB and PKA. For instance, compounds structurally similar to this compound have shown IC50 values in the nanomolar range:
- PKB-alpha : IC50 values as low as 4 nM have been reported for optimized derivatives, indicating potent inhibition .
Therapeutic Potential
Given its mechanism of action, this compound may have potential therapeutic applications in conditions where PKB and PKA are implicated, such as cancer and metabolic disorders. The ability to modulate these pathways could lead to novel treatment strategies.
Study 1: PKB Inhibition
In a study exploring the structure-activity relationship (SAR) of azepane derivatives, this compound was synthesized and evaluated for its inhibitory effects on PKB-alpha. The results demonstrated that modifications to the piperazine ring significantly influenced the potency of the compound.
Study 2: PKA Inhibition
Another study focused on the binding interactions of azepane derivatives with PKA. Cocrystallization studies revealed that specific structural features of this compound enhance binding affinity, leading to improved inhibition profiles .
Table 1: Inhibitory Activity of Azepane Derivatives
| Compound Name | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | PKB-alpha | 4 |
| Compound A | PKB-alpha | 5 |
| Compound B | PKA | 10 |
| Compound C | PKA | 15 |
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Addition of mesitylsulfonyl group | Increased lipophilicity |
| Alteration in piperazine ring | Enhanced binding affinity |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-{[4-(Mesitylsulfonyl)-1-piperazinyl]carbonyl}azepane, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring with mesitylsulfonyl groups, followed by coupling to the azepane moiety via a carbonyl linker. Critical steps include:
- Sulfonylation : Introducing the mesitylsulfonyl group to piperazine under anhydrous conditions using reagents like mesitylsulfonyl chloride in dichloromethane or toluene .
- Coupling : Employing carbodiimide-based reagents (e.g., DCC or EDC) to form the amide bond between the sulfonylated piperazine and azepane .
- Optimization : Reaction temperature (0–25°C), solvent polarity (DMF for solubility vs. toluene for steric control), and pH (neutral to slightly basic) are critical to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the mesitylsulfonyl group (aromatic protons at δ 6.7–7.1 ppm) and azepane-piperazine connectivity (amide carbonyl at ~165–170 ppm in ¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and monitors degradation products .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 433.23) .
Q. How does the mesitylsulfonyl group influence the compound’s solubility and stability?
- The bulky, hydrophobic mesitylsulfonyl group reduces aqueous solubility but enhances stability against enzymatic degradation (e.g., in cytochrome P450 assays). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 37°C .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Off-Target Profiling : Use kinase or GPCR panels to rule out non-specific interactions .
- Metabolite Identification : LC-MS/MS to detect active metabolites that may contribute to divergent results .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing toxicity?
- Substituent Variation : Replace mesitylsulfonyl with smaller sulfonamides (e.g., tosyl or methylsulfonyl) to assess steric and electronic effects .
- Scaffold Hopping : Compare azepane-piperazine derivatives with morpholine or pyrrolidine analogs to evaluate ring size impact .
- Toxicity Screening : Use zebrafish embryos or primary hepatocytes to assess hepatotoxicity early in optimization .
Q. What computational methods are suitable for predicting binding modes to targets like sigma receptors or kinases?
- Molecular Docking : AutoDock Vina or Glide to model interactions with sigma-1 receptor hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-receptor stability over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
Q. How can contradictory data on metabolic pathways be reconciled?
- Isotope Labeling : Use ¹⁴C-labeled compound to track major metabolites in microsomal assays .
- Species Comparison : Compare liver microsomes from humans, rats, and mice to identify species-specific CYP450 interactions .
Methodological Best Practices
Designing a Stability Study for Long-Term Storage
- Conditions : Test under accelerated conditions (40°C/75% RH for 6 months) and monitor via HPLC. Store in amber vials at -20°C with desiccants to prevent hydrolysis .
Validating Target Engagement in Cellular Assays
- Biochemical Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure direct binding .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
